N-(2,3-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-5-3-8-19(15(14)2)22-21(26)17-9-10-20(25)23(13-17)12-16-6-4-7-18(11-16)24(27)28/h3-11,13H,12H2,1-2H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQDWHFBUINUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that belongs to the class of dihydropyridines, known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 377.4 g/mol. Its structure features a dihydropyridine core, a nitrobenzyl substituent, and a dimethylphenyl group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O4 |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 899741-55-0 |
Anticancer Properties
Research indicates that compounds within the dihydropyridine class exhibit anticancer properties . For instance, derivatives with similar structural motifs have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the nitro group in this compound may enhance these effects by increasing reactivity towards cellular targets.
Antimicrobial Activity
Some derivatives of dihydropyridines have demonstrated antimicrobial activity against various pathogens. Although direct studies on this compound are sparse, its chemical structure indicates that it could possess similar properties.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are lacking, related research highlights the importance of structural modifications in enhancing biological activity:
- Dihydropyridine Derivatives : A study demonstrated that modifications on the phenyl ring can significantly impact anticancer efficacy and selectivity against cancer cells.
- Nitro Group Influence : Compounds with nitro substitutions have been shown to exhibit enhanced reactivity and biological activity compared to their non-nitro counterparts.
Comparison with Similar Compounds
The compound’s structural features invite comparison with other N-aryl carboxamides and dihydropyridine derivatives.
Structural Analogues in Agrochemicals
highlights several chloroacetamide herbicides sharing the N-(2,3-dimethylphenyl) substituent (e.g., 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide). Key differences include:
- Core Structure : The target compound’s dihydropyridine ring contrasts with the acetamide backbone of agrochemical analogs. This difference may confer distinct reactivity or binding modes.
- Substituents : The 3-nitrobenzyl group in the target compound replaces the chloroacetamide groups in pesticides. Nitro groups are rare in herbicides but common in pharmaceuticals, suggesting divergent applications.
- Function : Agrochemical analogs primarily act as lipid biosynthesis inhibitors, whereas the dihydropyridine core in the target compound could enable redox activity or enzyme modulation.
Table 1: Comparison with Agrochemical Analogs
Pharmaceutical Analogs
describes a patent compound (3-(1-{3-[5-(1-methyl-piperidin-4-ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile) with a pyridazine core and benzyl substituents. Comparisons include:
- Heterocyclic Core : The target compound’s dihydropyridine vs. the patent compound’s pyridazine. Dihydropyridines are associated with calcium channel modulation, while pyridazines may target kinases.
- Substituents : Both compounds feature benzyl groups, but the patent compound includes a pyrimidine and piperidine moiety, enhancing solubility or target affinity.
- The nitro group in the target compound might confer antibacterial or antiparasitic activity.
Table 2: Comparison with Pharmaceutical Analogs
Physicochemical and Electronic Properties
While explicit data (e.g., logP, solubility) are absent in the evidence, inferences can be drawn:
- Dihydropyridine Core : May undergo oxidation to pyridine, a trait exploited in prodrug designs.
Preparation Methods
Cyclocondensation of β-Ketoesters
Ethyl acetoacetate and ammonium carbamate undergo condensation in methanol to form (Z)-ethyl 3-aminobut-2-enoate, which reacts with 1,3-cyclohexadione in acetic acid to yield ketone intermediates. For example:
Alternative Route via β-Amino-α,β-Unsaturated Esters
β-Amino-α,β-unsaturated esters (e.g., (Z)-ethyl 3-aminobut-2-enoate) are condensed with ethyl orthoformate in acetic acid to generate the dihydropyridine ring. This method avoids harsh conditions but requires precise stoichiometry.
N-Alkylation with 3-Nitrobenzyl Groups
Introducing the 3-nitrobenzyl substituent at the 1-position of the dihydropyridine core is achieved via nucleophilic substitution or Mitsunobu reactions.
Nucleophilic Alkylation
Mitsunobu Reaction
For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃, 3-nitrobenzyl alcohol) are employed:
Carboxamide Formation via Coupling
The final step involves coupling 6-oxo-1-(3-nitrobenzyl)-1,6-dihydropyridine-3-carboxylic acid with 2,3-dimethylaniline.
Activation as Acid Chloride
Amide Coupling via HATU/EDC
- Conditions : HATU (1.1 eq), DIPEA (3 eq), DMF, 25°C, 24 hours.
- Yield : 70–80% after column chromatography (silica gel, CHCl₃:MeOH:NH₃ 10:1:0.1).
- Alternative : EDC/HOBt in acetonitrile (65% yield).
Optimization and Challenges
Regioselectivity in Alkylation
Competing O-alkylation is mitigated using bulky bases (e.g., Cs₂CO₃) and aprotic solvents. ¹H NMR confirms exclusive N-alkylation via disappearance of the NH signal at δ 10.2 ppm.
Purification Strategies
Analytical Validation
- ¹H NMR : Key signals include the dihydropyridine H-4 (δ 6.58 ppm, d, J = 9.4 Hz) and nitrobenzyl CH₂ (δ 5.12 ppm, s).
- HPLC : Purity >95% (C18 column, 0.1% TFA in H₂O/MeCN).
Comparative Data Table
Q & A
Q. What are the recommended synthetic routes for N-(2,3-dimethylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and what critical reaction conditions must be optimized?
- Methodological Answer : The synthesis of this compound likely follows multi-step protocols analogous to structurally similar dihydropyridine derivatives. Key steps include:
- Step 1 : Condensation of a pyridine precursor (e.g., 6-oxo-1,6-dihydropyridine-3-carboxylic acid) with 2,3-dimethylaniline to form the carboxamide backbone.
- Step 2 : Benzylation using 3-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the nitrobenzyl group at the N1 position .
- Critical Conditions :
- Temperature control (60–80°C) to avoid nitro group reduction.
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .
Q. How should researchers characterize the molecular structure of this compound to confirm synthetic success?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm for nitrobenzyl and dimethylphenyl groups) and pyridinone protons (δ 6.0–6.5 ppm).
- ¹³C NMR : Confirm carbonyl signals (δ ~165–170 ppm for carboxamide and pyridinone C=O) .
- X-ray Crystallography : Resolve the dihedral angles between the pyridinone ring and substituents, critical for understanding conformational stability .
- Mass Spectrometry (HRMS) : Verify molecular weight ([M+H]⁺ expected at ~406.15 g/mol) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of dihydropyridine derivatives like this compound?
- Methodological Answer : Discrepancies in bioactivity data often arise from:
- Assay Variability : Standardize protocols (e.g., enzyme concentration, incubation time) across studies. For example, conflicting IC₅₀ values for similar compounds in acetylcholinesterase assays may stem from differences in substrate concentrations .
- Compound Purity : Validate purity (>95%) via HPLC before testing. Impurities from nitro group reduction (e.g., amine byproducts) can skew results .
- Structural Analog Comparison : Compare activity trends across analogs (Table 1). For instance, replacing the 3-nitrobenzyl group with chlorobenzyl (as in ) reduces steric hindrance but may alter target specificity .
Table 1 : Comparative Bioactivity of Dihydropyridine Analogs
| Substituent (R) | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| 3-Nitrobenzyl (target) | Acetylcholinesterase | Pending | Current Study |
| 2-Chlorobenzyl | α-Glucosidase | 12.3 | |
| 3-Fluorobenzyl | COX-2 | 8.7 |
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Methodological Answer : SAR optimization involves:
- Substituent Modification :
- Replace the 3-nitro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate binding affinity .
- Introduce heterocycles (e.g., thiazole) at the carboxamide phenyl ring to enhance solubility .
- Computational Modeling :
- Use molecular docking (AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2). The nitro group may form hydrogen bonds with Arg120, while dimethylphenyl enhances hydrophobic packing .
- In Vitro Validation :
- Test analogs in dose-response assays (0.1–100 µM) against prioritized targets (e.g., kinases, oxidoreductases) .
Q. What methodologies are recommended for analyzing the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via LC-MS; nitro groups may hydrolyze to amines in acidic conditions .
- Plasma Stability Assay : Add compound to human plasma (37°C, 1–6 hours). Quench with acetonitrile, centrifuge, and analyze supernatant for intact compound .
Contradiction Analysis in Existing Literature
Q. How should researchers address conflicting data on the cytotoxicity of dihydropyridine derivatives?
- Methodological Answer : Conflicting cytotoxicity reports (e.g., vs. 4) require:
- Cell Line Validation : Use standardized cell lines (e.g., HEK293 vs. HeLa) with matched passage numbers.
- Apoptosis Assays : Differentiate cytostatic vs. cytotoxic effects via flow cytometry (Annexin V/PI staining) .
- Meta-Analysis : Pool data from analogs to identify trends (e.g., nitro-substituted derivatives show higher toxicity than chloro-substituted ones) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
